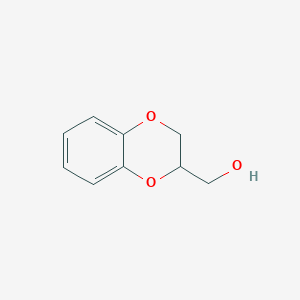

2-Hydroxymethyl-1,4-benzodioxane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403800. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQOQQVKVOOHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283793 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-82-9 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3663-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3663-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3663-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3663-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3663-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3663-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-benzodioxane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Hydroxymethyl-1,4-benzodioxane" synthesis from catechol and epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Hydroxymethyl-1,4-benzodioxane from catechol and epichlorohydrin. This compound serves as a crucial intermediate in the development of various pharmaceutical agents, including Guanoxan.[1] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data to facilitate its application in research and development.

Reaction Mechanism and Principles

The synthesis of this compound from catechol and epichlorohydrin is a two-step process that proceeds via a base-catalyzed reaction. The reaction is initiated by the deprotonation of catechol by a base, typically a hydroxide or an organic amine, to form a phenoxide ion. This is followed by a nucleophilic attack of the phenoxide on the epoxide ring of epichlorohydrin, leading to the opening of the epoxide. The subsequent intramolecular cyclization results in the formation of the 1,4-benzodioxane ring.

The overall reaction can be summarized as follows:

Step 1: Epoxide Ring Opening The phenoxide ion attacks the less sterically hindered carbon of the epichlorohydrin's epoxide ring in an SN2 reaction.

Step 2: Intramolecular Cyclization The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride to form the six-membered 1,4-benzodioxane ring.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are detailed experimental protocols adapted from the literature.

Protocol 1: Potassium Hydroxide Catalyzed Synthesis

This method employs potassium hydroxide as the base for the reaction.

-

Materials:

-

Pyrocatechol (Catechol)

-

Epichlorohydrin

-

10% aqueous Potassium Hydroxide solution

-

Ether

-

Dilute Potassium Hydroxide solution

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.5 mole of pyrocatechol and 1.5 moles of epichlorohydrin.

-

While stirring vigorously, add 1 mole of 10% aqueous potassium hydroxide solution.

-

Heat the mixture to 100°C and maintain vigorous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ether.

-

Wash the ether extract with dilute potassium hydroxide solution and then with water.

-

Dry the ether extract over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the ether to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound.[2]

-

-

Expected Product Characteristics:

Protocol 2: Chiral Synthesis using an Organic Amine Catalyst

This protocol is designed for the synthesis of chiral this compound, which is often crucial for pharmacological activity.

-

Materials:

-

(R)-Epichlorohydrin

-

Catechol

-

Ethyl acetate

-

Pyridine

-

2M Sulfuric acid solution

-

Methanol

-

2M Sodium Hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 10 g (0.1081 mol) of (R)-epichlorohydrin in 18 ml of ethyl acetate in a suitable reaction vessel.

-

Add 21.436 g (0.1946 mol, 1.8 equivalents) of catechol to the solution.

-

Add 1.74 ml (0.0216 mol, 0.2 equivalents) of pyridine and stir the mixture at 40°C for 2 days.[3]

-

After the reaction period, adjust the pH of the reaction mixture to 4-5 by adding 2M sulfuric acid solution.

-

Wash the mixture with water and then remove the solvent under reduced pressure.

-

Dissolve the obtained crude product in 23 ml of methanol.

-

Cool the solution to 0°C and add 233 ml (0.2594 mol, 2.4 equivalents) of 2M NaOH dropwise over 1.5 hours.

-

Continue stirring for an additional 2.5 hours.

-

Extract the reaction mixture with dichloromethane.

-

Wash the extract successively with 2M aqueous NaOH solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent from the filtrate under reduced pressure to yield (R)-2-hydroxymethyl-1,4-benzodioxane.[3]

-

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols for easy comparison.

| Parameter | Protocol 1 (KOH) | Protocol 2 (Chiral) |

| Reactants | Pyrocatechol, Epichlorohydrin | (R)-Epichlorohydrin, Catechol |

| Catalyst/Base | 10% aq. KOH | Pyridine, 2M NaOH |

| Solvent | None (Epichlorohydrin in excess) | Ethyl acetate, Methanol, Dichloromethane |

| Temperature | 100°C | 40°C (ring opening), 0°C (cyclization) |

| Reaction Time | Not specified | 2 days (ring opening), 4 hours (cyclization) |

| Yield | Not specified | 53-68% |

| Enantiomeric Excess | Not applicable | 99.2-99.4% ee |

| Purification | Recrystallization from ethanol | Extraction and solvent removal |

Visualizations

To further clarify the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Generalized experimental workflow for the synthesis.

References

A Technical Guide to 2-Hydroxymethyl-1,4-benzodioxane: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymethyl-1,4-benzodioxane is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structure, featuring a fused benzene and dioxane ring with a hydroxymethyl substituent, provides a versatile scaffold for drug design. This document provides a comprehensive overview of the chemical properties of this compound, detailed protocols for its structure elucidation using modern spectroscopic techniques, and an exploration of its potential biological significance.

Chemical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1][2] It is soluble in organic solvents.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| CAS Number | 3663-82-9 | [3] |

| Melting Point | 87-90 °C | [4] |

| Boiling Point | 286 °C | [2] |

| Appearance | White to pale cream or pale yellow to pale orange crystals or powder | [1] |

| IUPAC Name | (2,3-dihydro-1,4-benzodioxin-2-yl)methanol | [1] |

| InChI Key | GWQOQQVKVOOHTI-UHFFFAOYSA-N | [1] |

| SMILES | OCC1COC2=CC=CC=C2O1 | [1] |

Structure Elucidation

The confirmation of the chemical structure of this compound is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide critical information.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the benzene ring, the protons of the dioxane ring, and the protons of the hydroxymethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific position in the molecule. For instance, the aromatic protons will appear in the downfield region (typically 6.8-7.0 ppm), while the aliphatic protons of the dioxane and hydroxymethyl groups will be found in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms (e.g., aromatic, aliphatic, attached to an oxygen atom).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

-

C-O Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region correspond to the C-O stretching vibrations of the ether linkages in the dioxane ring and the alcohol.

-

Aromatic C=C Stretch: Absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the benzene ring.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are indicative of the C-H bonds of the aromatic ring.

-

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the dioxane ring and the hydroxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ).

-

Fragmentation Pattern: The molecule will fragment in a predictable manner under electron impact, giving rise to smaller, stable charged fragments. The analysis of these fragment ions can further confirm the structure.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[5]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Impact (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis and Biological Significance

This compound is often synthesized from catechol and a suitable three-carbon synthon like epichlorohydrin or glycidol.[6] The benzodioxane moiety is a structural feature in a number of biologically active compounds.[7][8] Derivatives of 1,4-benzodioxane have been investigated for a range of pharmacological activities, including:

-

Alpha-adrenoceptor antagonism: Some benzodioxane derivatives are known to act as antagonists at α-adrenergic receptors, which are involved in the regulation of blood pressure and other physiological processes.[9]

-

Antihepatotoxic activity: this compound itself has been noted for its antihepatotoxic activity.[4]

-

Neurotrophic activity: Certain 1,4-benzodioxane lignans have shown neurotrophic activity.[7]

-

Anticancer and antimicrobial agents: The 1,4-benzodioxane scaffold has been explored in the development of antiproliferative and antimicrobial agents.[8]

The hydroxymethyl group at the 2-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound, such as this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its versatile structure and the biological activities exhibited by its derivatives. The structural elucidation of this compound is straightforward using a combination of modern spectroscopic techniques. The detailed protocols and data presented in this guide provide a valuable resource for researchers working with this and related compounds.

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Hydroxymethyl-1,4-benzodioxan | 3663-82-9 | DAA66382 [biosynth.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 3663-82-9 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Hydroxymethyl-1,4-benzodioxane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxymethyl-1,4-benzodioxane, a key intermediate in the development of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral analysis, experimental protocols, and visual representations of the data and workflows.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.91 | m | 4H | Ar-H |

| 4.33 | m | 1H | O-CH |

| 4.21 | dd | 1H | O-CH₂ |

| 3.99 | dd | 1H | O-CH₂ |

| 3.82 | d | 2H | CH₂-OH |

| 2.11 | s | 1H | OH |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 143.19 | Ar-C |

| 142.27 | Ar-C |

| 121.98 | Ar-CH |

| 121.73 | Ar-CH |

| 117.42 | Ar-CH |

| 117.18 | Ar-CH |

| 71.93 | O-CH |

| 64.91 | O-CH₂ |

| 63.92 | CH₂-OH |

Solvent: CDCl₃, Reference: TMS

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3388 | 39 | O-H stretch (alcohol) |

| 2925 | 67 | C-H stretch (aliphatic) |

| 2877 | 69 | C-H stretch (aliphatic) |

| 1494 | 22 | C=C stretch (aromatic) |

| 1270 | 25 | C-O-C stretch (asymmetric) |

| 1216 | 48 | C-O-C stretch (symmetric) |

| 1120 | 48 | C-O stretch |

| 1066 | 32 | C-O stretch |

| 747 | 37 | C-H bend (aromatic) |

Technique: KBr Pellet

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 166 | 45 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - CH₂OH]⁺ |

| 107 | 25 | [C₇H₇O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. For the ¹H NMR spectrum, the data was acquired with a spectral width of 12 ppm, a relaxation delay of 5 seconds, and 16 scans. For the ¹³C NMR spectrum, a spectral width of 200 ppm, a relaxation delay of 2 seconds, and a larger number of scans were used to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Key Mass Spectrometry Fragmentation Pathways

This diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

NMR Signal Assignments

The following diagram visually assigns the ¹H and ¹³C NMR signals to the corresponding atoms in the this compound molecule.

An In-depth Technical Guide to the Physical Properties of 2-Hydroxymethyl-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Hydroxymethyl-1,4-benzodioxane (CAS No: 3663-82-9), a substituted benzodioxane with known antihepatotoxic activity and a valuable intermediate in the synthesis of pharmaceuticals such as Guanoxan.[1] A thorough understanding of its physical characteristics, namely its melting point and solubility, is fundamental for its application in research and drug development, influencing aspects from reaction conditions and purification to formulation and bioavailability.

Core Physical Properties

The physical state of this compound is typically a white to light yellow or pale orange crystalline powder.[1][2] The quantitative physical properties are summarized in the table below.

| Physical Property | Value | Source(s) |

| Melting Point | 87-90 °C | [1] |

| 85.0-92.0 °C | [2] | |

| Solubility | Water: Insoluble (parent compound) | [3] |

| Organic Solvents: Soluble (parent compound) | [3] | |

| Note: The presence of a hydroxymethyl group is expected to increase solubility in polar solvents compared to the parent 1,4-benzodioxane. |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C. The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range. The capillary method is a widely accepted technique for this determination.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer's bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath (e.g., Thiele tube) or a metal block heater.

-

Heating: The apparatus is heated gradually, and the temperature is monitored closely. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range between T1 and T2. For this compound, this is consistently reported in the range of 87-90 °C.[1]

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.

Methodology: Shake-Flask Method for Solubility Determination

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, airtight container. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The container is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and reporting of the physical properties of a chemical compound like this compound.

References

A Comprehensive Technical Guide to 2-Hydroxymethyl-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethyl-1,4-benzodioxane is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its benzodioxane core is a recurring motif in medicinal chemistry, associated with a range of pharmacological activities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological applications, with a focus on its reported antihepatotoxic and its role as a precursor to adrenergic agents.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 3663-82-9 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Synonyms | 1,4-Benzodioxan-2-methanol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 87-90 °C |

Synthesis Protocols

General Synthesis from Catechol and Epichlorohydrin

A common and direct method for the synthesis of this compound involves the reaction of catechol with epichlorohydrin.

Materials:

-

Catechol

-

Epichlorohydrin

-

10% aqueous potassium hydroxide (KOH) solution

-

Ether

-

Ethanol

-

Dilute potassium hydroxide solution

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A mixture of 0.5 mole of catechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% aqueous potassium hydroxide solution is prepared.

-

The mixture is stirred vigorously while being heated to 100°C.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is extracted with ether.

-

The ether extract is washed sequentially with dilute potassium hydroxide solution and then with water.

-

The washed ether extract is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The ether is evaporated to yield the crude product.

-

The crude product is recrystallized from ethanol to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols: Biological Activity Assessment

While this compound itself is primarily an intermediate, it has been noted for its antihepatotoxic activity. Furthermore, the broader class of benzodioxanes is known for its interaction with adrenergic receptors. Below is a representative protocol for evaluating the antihepatotoxic potential of a compound, based on studies of similar benzodioxane derivatives.

In Vivo Antihepatotoxic Activity in a Rat Model

This protocol outlines a general procedure for inducing liver toxicity in rats using carbon tetrachloride (CCl₄) and evaluating the protective effects of a test compound.

Materials:

-

Male Wistar rats (180-200 g)

-

Carbon tetrachloride (CCl₄)

-

Olive oil

-

Test compound (e.g., a derivative of this compound)

-

Standard hepatoprotective drug (e.g., Silymarin)

-

Anesthetic (e.g., ether or isoflurane)

-

Biochemical assay kits for liver function markers (e.g., ALT, AST, ALP, bilirubin)

-

Kits for oxidative stress markers (e.g., MDA, NP-SH, TP)

-

Formalin solution (10%)

-

Hematoxylin and Eosin (H&E) stain

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week with free access to standard pellet diet and water.

-

Grouping: Divide the animals into several groups (n=6 per group):

-

Group I (Normal Control): Receives the vehicle (e.g., olive oil) only.

-

Group II (Toxicant Control): Receives CCl₄ in olive oil.

-

Group III (Standard): Receives a standard drug (e.g., Silymarin) plus CCl₄.

-

Group IV, V, etc. (Test Groups): Receive different doses of the test compound plus CCl₄.

-

-

Dosing Regimen: Administer the test compound or standard drug orally for a predefined period (e.g., 7 days). On the final day of treatment, induce hepatotoxicity in all groups except the normal control by intraperitoneal injection of CCl₄ (e.g., 1 ml/kg body weight, 1:1 in olive oil).

-

Sample Collection: 24 hours after CCl₄ administration, anesthetize the animals and collect blood via cardiac puncture. Subsequently, euthanize the animals and excise the liver.

-

Biochemical Analysis: Centrifuge the blood to separate the serum. Analyze the serum for levels of liver function markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin.

-

Oxidative Stress Markers: Homogenize a portion of the liver tissue to assess levels of Malondialdehyde (MDA), Non-Protein Sulfhydryls (NP-SH), and Total Protein (TP).

-

Histopathology: Fix a section of the liver in 10% formalin, process it for paraffin embedding, section, and stain with H&E for microscopic examination of liver architecture.

Caption: Workflow for evaluating the antihepatotoxic activity of a compound.

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways for this compound are not extensively detailed in the public literature, the activities of related benzodioxane compounds suggest potential mechanisms. For instance, the antihepatotoxic effects of benzodioxane-containing compounds are often linked to their antioxidant properties, which can mitigate the oxidative stress induced by toxins like CCl₄. This involves quenching free radicals and restoring the levels of endogenous antioxidants.

As derivatives of this compound are used to synthesize α-adrenergic antagonists, its core structure is relevant to the adrenergic signaling pathway. α-Adrenergic antagonists typically function by competitively blocking the α-adrenergic receptors (α1 and α2), thereby inhibiting the vasoconstrictive and other sympathomimetic effects of catecholamines like norepinephrine.

Caption: Logic of α-adrenergic receptor antagonism by benzodioxane derivatives.

Conclusion

This compound is a key chemical entity with established synthetic utility and potential for biological activity. Its straightforward synthesis and the known pharmacological relevance of the benzodioxane scaffold make it a compound of continuing interest for researchers in medicinal chemistry and drug development. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the exploration and application of this versatile molecule.

Synthesis and Characterization of 2-Hydroxymethyl-1,4-benzodioxane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and biological significance of 2-Hydroxymethyl-1,4-benzodioxane and its derivatives. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This document outlines key synthetic methodologies, comprehensive characterization data, and insights into the mechanisms of action of these derivatives, making it a valuable resource for researchers in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core can be achieved through several methods, with the reaction of a catechol precursor with an epoxide being the most common. Both racemic and chiral syntheses have been well-established.

General Racemic Synthesis

A widely used method for the synthesis of racemic this compound involves the reaction of pyrocatechol with epichlorohydrin in the presence of a base.[1]

Experimental Protocol:

-

Reaction Setup: A mixture of pyrocatechol (0.5 mole), epichlorohydrin (1.5 moles), and a 10% aqueous solution of potassium hydroxide (1 mole) is prepared.

-

Reaction Conditions: The mixture is stirred vigorously and heated to 100°C.

-

Work-up: After cooling, the reaction mixture is extracted with ether.

-

Purification: The ether extract is washed with a dilute potassium hydroxide solution and then with water. The organic layer is dried and the solvent is evaporated. The crude product is recrystallized from ethanol to yield this compound.[1]

Chiral Synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane

The enantiomerically pure forms of this compound are often desired for pharmacological studies, as biological activity is typically stereospecific. A common approach involves a two-step process starting from a chiral epoxide.[2]

Experimental Protocol:

-

Ring Opening: (R)-epichlorohydrin (10 g, 0.1081 mol) is dissolved in ethyl acetate (18 ml), to which catechol (21.436 g, 0.1946 mol) and pyridine (1.74 ml, 0.0216 mol) are added. The solution is stirred at 40°C for 2 days. The reaction mixture's pH is then adjusted to 4-5 with a 2M sulfuric acid solution.

-

Cyclization: After washing with water, the solvent is removed under reduced pressure. The resulting crude product is dissolved in methanol (23 ml), and a 2M NaOH solution (233 ml, 0.2594 mol) is added dropwise at 0°C over 1.5 hours.

-

Work-up and Purification: The mixture is stirred for an additional 2.5 hours and then extracted with dichloromethane. The organic extract is washed successively with 2M aqueous NaOH solution and water, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield (R)-2-Hydroxymethyl-1,4-benzodioxane.[2]

Characterization Data

The structural confirmation of this compound and its derivatives is performed using a combination of spectroscopic techniques.

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |

| This compound | Racemic | - | 87-90 | 1H NMR (CDCl3): δ 6.80-7.00 (m, 4H), 4.35 (dd, J=11.5, 2.5 Hz, 1H), 4.15-4.25 (m, 1H), 4.00 (dd, J=11.5, 7.5 Hz, 1H), 3.80-3.95 (m, 2H), 2.10 (t, J=6.0 Hz, 1H, OH). IR (cm-1): 3350 (O-H), 2920, 2870 (C-H), 1590, 1500 (C=C aromatic), 1260, 1070 (C-O). MS (m/z): 166 (M+). | [1][3] |

| (R)-2-Hydroxymethyl-1,4-benzodioxane | Chiral | 53-68 | - | Enantiomeric Excess (ee): 99.2-99.4% | [2] |

| 1,4-Benzodioxane-6-carboxylic acid amide derivatives | Multi-step from gallic acid | 37-47 | 68-138 | 1H NMR (400 MHz, CDCl3): δ 7.84-6.89 (m, Ar-H), 4.36-4.21 (m, O-CH2), 2.95-0.92 (m, alkyl chains). IR (cm-1): 3283-3275 (N-H), 1643-1633 (C=O amide). ESI-TOF-MS: [M+H]+ calculated and found. | [4] |

Biological Activities and Signaling Pathways

Derivatives of this compound have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Certain 1,4-benzodioxane-hydrazone derivatives have shown potent anticancer activity. For instance, compound 7e from a synthesized series demonstrated significant growth inhibition against a panel of 56 cancer cell lines, with an average GI50 of 6.92 μM. This compound was particularly effective against melanoma cell lines, with GI50 values as low as 0.20 μM.[5] Mechanistic studies revealed that this compound induces apoptosis and causes S-phase arrest in cancer cells. The mTOR kinase pathway was identified as a potential target, with an IC50 of 5.47 μM for compound 7e .[5]

Caption: Inhibition of the mTOR signaling pathway by a 1,4-benzodioxane derivative.

Antibacterial Activity

The 1,4-benzodioxane scaffold has been utilized to develop inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics. Benzodioxane-benzamide derivatives have shown potent antimicrobial activity against both methicillin-sensitive and -resistant Staphylococcus aureus (MRSA). These compounds disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis.

Neurological Activity

Derivatives of this compound have been designed as ligands for various neurotransmitter receptors, including adrenergic and serotonin receptors. This makes them interesting candidates for the development of treatments for neurological and psychiatric disorders.

Experimental Workflow in Drug Discovery

The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow from initial design and synthesis to preclinical evaluation.

Caption: General workflow for the discovery and development of small molecule drugs.

References

The 1,4-Benzodioxane Scaffold: A Privileged Motif in Drug Discovery and a Guide to Its Biological Activity

Abstract

The 1,4-benzodioxane ring system is a prominent structural motif in a vast array of biologically active compounds, spanning naturally occurring lignans to synthetically developed pharmaceuticals. Its inherent conformational rigidity and capacity for diverse substitutions have established it as a "privileged scaffold" in medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted biological activities associated with the 1,4-benzodioxane core. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its therapeutic potential. This document details the quantitative biological data of various derivatives, outlines key experimental protocols for activity assessment, and visualizes the intricate signaling pathways modulated by these compounds.

Introduction

The 1,4-benzodioxane scaffold, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring, has been a subject of extensive research in medicinal chemistry for decades.[1] Its unique structural features allow for precise three-dimensional arrangements of substituents, enabling targeted interactions with a multitude of biological macromolecules. This has led to the development of 1,4-benzodioxane derivatives with a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects. This guide aims to consolidate the current understanding of the biological landscape of this versatile scaffold, providing a valuable resource for the scientific community.

Quantitative Biological Activity Data

The biological efficacy of 1,4-benzodioxane derivatives is quantified through various metrics such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC). The following tables summarize the reported activities of selected 1,4-benzodioxane-containing compounds against a range of biological targets.

Anticancer Activity

The 1,4-benzodioxane scaffold is a key component in numerous compounds exhibiting potent anticancer properties. These derivatives often target critical signaling molecules involved in cancer cell proliferation, survival, and metastasis.

| Compound Class | Target | Specific Derivative | Cell Line | IC50 / GI50 (µM) | Reference |

| 1,3,4-Thiadiazole-benzodioxan | FAK | Compound 2p | HepG2 | 10.28 (EC50, µg/mL) | [2] |

| 1,3,4-Thiadiazole-benzodioxan | FAK | Compound 25 | - | 10.79 | [3] |

| 2-Styryl-5-nitroimidazole-benzodioxan | FAK | Compound 31 | A549, HeLa | 3.11, 2.54 | [3] |

| 1,3,4-Oxadiazole-benzodioxan | FAK | Compound 24 | - | 0.78 | [4] |

| Benzodioxane-hydrazone | mTOR | Compound 7e | - | 5.47 | [5] |

| Benzodioxane-hydrazone | Cancer Cells | Compound 7e | MDA-MB-435 | 0.20 | [5] |

| Benzodioxane-hydrazone | Cancer Cells | Compound 7e | M14 | 0.46 | [5] |

| Benzodioxane-hydrazone | Cancer Cells | Compound 7e | SK-MEL-2 | 0.57 | [5] |

| Benzodioxane-hydrazone | Cancer Cells | Compound 7e | UACC-62 | 0.27 | [5] |

| 1,4-Benzodioxine derivative | Tubulin | Compound 11a | - | 6.37 | [6] |

| 1,4-Benzodioxine derivative | Cancer Cells | Compound 11a | HepG2, PC-3, MCF-7, A549 | < 10 | [6] |

Neurological Activity

Derivatives of 1,4-benzodioxane have shown significant activity at various receptors in the central nervous system, highlighting their potential in the treatment of neurological and psychiatric disorders.

| Compound Class | Target | Specific Derivative | Binding Affinity (Ki, nM) / Functional Activity | Reference |

| 1,4-Dioxane derivative | α1D-AR Antagonist | Compound 14 | - | [7] |

| 1,4-Dioxane derivative | 5-HT1A Agonist | (S)-2 | Potent, selective over α1-AR | [8][9] |

| 1,4-Dioxane derivative | 5-HT1A Full Agonist | Compound 15 | - | [7] |

| 1,4-Benzodioxan-chalcone | hMAO-B Inhibitor | Compound 10 | IC50 = 55 nM | [10] |

| 1,4-Benzodioxan-chalcone | hMAO-B Inhibitor | Compound 11 | IC50 = 68 nM | [10] |

| 1,4-Benzodioxan-thienyl chalcone | hMAO-B Inhibitor | Compound 12 | IC50 = 0.11 µM, Ki = 3.6 nM | [10][11] |

| Benzyloxy-halogenated chalcone | MAO-B Inhibitor | Compound BB2 | IC50 = 0.093 µM, Ki = 0.030 µM | [12] |

| Benzyloxy-halogenated chalcone | MAO-B Inhibitor | Compound BB4 | IC50 = 0.062 µM, Ki = 0.011 µM | [12] |

Anti-inflammatory Activity

The anti-inflammatory properties of 1,4-benzodioxane derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

| Compound Class | Target | Specific Derivative | IC50 (µM) | Selectivity Index (SI) | Reference |

| Phenylpiperazine-benzodioxan | COX-2 | Compound 3k | - | Selective for COX-2 | [13] |

| 1,4-Benzoxazine derivative | COX-2 | Compound 3e | 0.57 | 242.4 | [14] |

| 1,4-Benzoxazine derivative | COX-2 | Compound 3f | 0.61 | 221.3 | [14] |

| 1,4-Benzoxazine derivative | COX-2 | Compound 3r | 0.72 | 186.8 | [14] |

| 1,4-Benzoxazine derivative | COX-2 | Compound 3s | 0.68 | 194.1 | [14] |

Antimicrobial Activity

Certain 1,4-benzodioxane derivatives have demonstrated promising activity against various bacterial strains, often by targeting essential bacterial enzymes like FtsZ.

| Compound Class | Bacterial Strain | Specific Derivative | MIC (µg/mL) | Reference |

| Benzodioxane-benzamide | S. pneumoniae | - | 25 - 80 | [15] |

| Benzodioxane-benzamide | MRSA/MSSA | FZ95 | 0.25 | [16] |

| Benzodioxane-benzamide | MRSA/MSSA | FZ100 | 0.1 | [16] |

| Benzodioxane-benzamide | B. subtilis | FZ95, FZ100 | < 0.1 | [16] |

| 1-(1,4-benzodioxane-2-carbonyl)piperazine | Various | Compound 6b | Significant activity | [17] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of the biological activity of 1,4-benzodioxane derivatives.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

1,4-Benzodioxane test compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,4-benzodioxane test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated wells as a negative control. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

The inhibitory activity of 1,4-benzodioxane derivatives against Focal Adhesion Kinase (FAK) and the mammalian Target of Rapamycin (mTOR) can be determined using various kinase assay kits. A common method is the ADP-Glo™ Kinase Assay.[3][12][18][19]

-

Materials:

-

Recombinant FAK or mTOR enzyme

-

Kinase-specific substrate (e.g., Poly(Glu,Tyr) for FAK)

-

ATP

-

Kinase assay buffer

-

1,4-Benzodioxane test compound

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well low-volume plates

-

Luminometer

-

-

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase enzyme, and the substrate/ATP mix in the kinase assay buffer.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Record the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

-

Neurological Activity Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

-

Materials:

-

Rat brain membranes (or cells expressing the receptor)

-

[3H]-Prazosin (radioligand for α1-adrenoceptors)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

1,4-Benzodioxane test compound

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Reaction Mixture: In a reaction tube, combine the rat brain membranes, [3H]-Prazosin, and the test compound at various concentrations in the incubation buffer.

-

Incubation: Incubate the mixture at 25°C for a specified time (e.g., 30 minutes).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition and determine the Ki value using the Cheng-Prusoff equation.

-

This fluorometric assay measures the inhibition of MAO-B activity using kynuramine as a substrate.[20][21]

-

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

1,4-Benzodioxane test compound

-

Selegiline (positive control inhibitor for MAO-B)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Plate Setup: To a 96-well black microplate, add the enzyme solution and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding the kynuramine substrate solution.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~400 nm). The product, 4-hydroxyquinoline, is fluorescent.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

-

Anti-inflammatory Activity Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[1][6][22][23]

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

1,4-Benzodioxane test compound

-

96-well plate

-

Spectrophotometer

-

-

Procedure:

-

Enzyme Preparation: In separate wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add the test compound at various concentrations to the inhibitor wells.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Colorimetric Reaction: The peroxidase activity of COX is measured by monitoring the appearance of oxidized TMPD at 590 nm.

-

Data Analysis: Calculate the percentage of inhibition for both COX-1 and COX-2 and determine the IC50 values. The selectivity index (SI) is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

-

Antimicrobial Activity Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique.[4][14][24][25][26]

-

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

1,4-Benzodioxane test compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). This can be determined visually or by measuring the optical density at 600 nm.

-

Signaling Pathways and Experimental Workflows

The biological effects of 1,4-benzodioxane derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of these key pathways and general experimental workflows.

Signaling Pathways

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Several 1,4-benzodioxane derivatives inhibit FAK, thereby disrupting downstream signaling.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. atcc.org [atcc.org]

- 3. FAK Kinase Enzyme System Application Note [promega.sg]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. mTOR - Wikipedia [en.wikipedia.org]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. evotec.com [evotec.com]

- 14. protocols.io [protocols.io]

- 15. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. worldwide.promega.com [worldwide.promega.com]

- 19. ulab360.com [ulab360.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. caymanchem.com [caymanchem.com]

- 23. caymanchem.com [caymanchem.com]

- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chainnetwork.org [chainnetwork.org]

- 26. journals.asm.org [journals.asm.org]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to 2-Hydroxymethyl-1,4-benzodioxane as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structural motif present in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including α-adrenergic blocking, antihepatotoxic, antipsychotic, and antitumor effects.[2][3] The stereochemistry at the C2 position of the benzodioxane ring is often a critical determinant of a molecule's biological activity, making access to enantiomerically pure building blocks paramount for drug discovery and development.[1][4] This technical guide provides an in-depth overview of 2-Hydroxymethyl-1,4-benzodioxane, a versatile chiral building block, focusing on its synthesis, resolution, and application in the preparation of high-value pharmaceutical agents.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The preparation of enantiomerically pure (R)- and (S)-2-Hydroxymethyl-1,4-benzodioxane can be achieved through two primary strategies: asymmetric synthesis, which directly yields a single enantiomer, and the resolution of a racemic mixture.

Racemic Synthesis

A common method for the synthesis of racemic this compound involves the reaction of pyrocatechol with epichlorohydrin in the presence of a base.[5]

Chiral Resolution of Racemic this compound

Several effective methods have been developed for the resolution of the racemic alcohol, with enzymatic kinetic resolution being a particularly efficient and widely used approach.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the unreacted slow-reacting enantiomer. Lipases from Pseudomonas fluorescens (PsfL) and Candida antarctica lipase B (CALB) have been successfully employed for this purpose.[2][4]

Classical Resolution: Traditional resolution methods involving the formation of diastereomeric salts can also be applied. This involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization.[6]

Preferential Crystallization (Entrainment): For certain derivatives, such as the mesylate of this compound, resolution by preferential crystallization, also known as entrainment, has been reported to be an effective method.[7]

The following table summarizes key quantitative data from various resolution methods.

| Method | Enantiomer | Enzyme/Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Chemical Synthesis | (R)-2-Hydroxymethyl-1,4-benzodioxane | (R)-epichlorohydrin | Ethyl acetate / Methanol | 68 | 99.4 | [8] |

| Chemical Synthesis | (R)-2-Hydroxymethyl-1,4-benzodioxane | (R)-epichlorohydrin | Ethyl acetate / Methanol | 53 | 99.3 | [8] |

| Chemical Synthesis | (R)-2-Hydroxymethyl-1,4-benzodioxane | (R)-epichlorohydrin | Ethyl acetate / Methanol | 61 | 99.2 | [8] |

| Enzymatic Kinetic Resolution | (2S)-alcohol | Pseudomonas fluorescens lipase | Dioxane | 52 | 52 | [2] |

| Enzymatic Kinetic Resolution | (R)-ester | Pseudomonas fluorescens lipase | Dioxane | 48 | >95 | [2] |

| Enzymatic Kinetic Resolution | S-(-)-ester | Candida antarctica lipase B | Ethyl acetate | 50 | >95 | [9] |

| Enzymatic Kinetic Resolution | R-(+)-acid | Candida antarctica lipase B | Ethyl acetate | 47 | 99.7 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and resolution of this compound.

Racemic Synthesis of this compound[5]

-

Reaction Setup: Vigorously stir a mixture of 0.5 mole of pyrocatechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% aqueous potassium hydroxide solution at 100°C.

-

Work-up: After cooling, extract the mixture with ether.

-

Purification: Wash the ether extract with dilute potassium hydroxide solution and then with water. Dry the ether extract and evaporate the solvent.

-

Recrystallization: Recrystallize the crude product from ethanol to yield this compound.

Synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane[9]

-

Reaction of Epichlorohydrin and Catechol: Dissolve 10 g (0.1081 mol) of (R)-epichlorohydrin in 18 ml of ethyl acetate. Add 21.436 g (0.1946 mol) of catechol and 1.74 ml (0.0216 mol) of pyridine. Stir the solution at 40°C for 2 days.

-

pH Adjustment and Extraction: Add 2M sulfuric acid solution to the reaction mixture to adjust the pH to 4-5. Wash with water and remove the solvent under reduced pressure.

-

Cyclization: Dissolve the obtained crude product in 23 ml of methanol. Add 233 ml (0.2594 mol) of 2M NaOH dropwise at 0°C over 1.5 hours. Stir the mixture for an additional 2.5 hours.

-

Work-up and Purification: Extract the reaction mixture with dichloromethane. Wash the extract successively with 2M aqueous NaOH solution and water. Dry the organic phase over anhydrous magnesium sulfate and filter. Remove the solvent under reduced pressure to yield (R)-2-Hydroxymethyl-1,4-benzodioxane.

Enzymatic Kinetic Resolution using Pseudomonas fluorescens Lipase[2]

-

Reaction Setup: To a solution of racemic this compound (1 mmol) in dry dioxane (10 mL), add vinyl acetate (44 mmol) and Pseudomonas fluorescens lipase (523 units).

-

Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the desired conversion is reached (e.g., ~50%), filter off the enzyme.

-

Separation: Evaporate the solvent and separate the resulting acetylated enantiomer from the unreacted alcohol enantiomer using column chromatography on silica gel.

Applications in Drug Development

The enantiomers of this compound are valuable intermediates in the synthesis of a variety of pharmaceuticals. The absolute configuration at the C2 position is crucial for the desired pharmacological activity and for reducing side effects.[8]

Doxazosin

(S)-2-Hydroxymethyl-1,4-benzodioxane is a key intermediate in the synthesis of Doxazosin, an α1-adrenergic blocker used to treat hypertension.[8] The (S)-isomer is known to be more effective and has fewer side effects compared to the racemic mixture or the (R)-isomer.[8]

FtsZ Inhibitors

Derivatives of 2-substituted-1,4-benzodioxane have been investigated as inhibitors of the bacterial cell division protein FtsZ, making them potential novel antimicrobial agents.[1][10] The stereochemistry at the C2 position plays a crucial role in the interaction with the FtsZ protein.[1]

Visualizing the Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.

Caption: Asymmetric synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane.

Caption: General workflow for enzymatic kinetic resolution.

Caption: Simplified signaling pathway of Doxazosin as an α1-adrenergic blocker.

Conclusion

This compound stands out as a chiral building block of significant industrial and academic interest. The availability of robust synthetic and resolution methodologies provides a reliable supply of its enantiomers, which are crucial for the development of stereochemically defined drugs. The profound influence of the C2-stereocenter on the biological activity of its derivatives underscores the importance of asymmetric synthesis in modern drug discovery. As the demand for enantiopure pharmaceuticals continues to grow, the role of versatile chiral intermediates like this compound will undoubtedly expand, paving the way for the creation of safer and more effective therapeutic agents.

References

- 1. air.unimi.it [air.unimi.it]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. This compound | 3663-82-9 | Benchchem [benchchem.com]

- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Process for the preparation of chiral this compound compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

The 1,4-Benzodioxane Moiety in Natural Products: A Technical Guide for Drug Discovery

The 1,4-benzodioxane scaffold is a privileged structural motif found in a diverse array of naturally occurring compounds, lending them significant biological activities. This heterocyclic system is a key component of many lignans and neolignans, which are widely distributed in the plant kingdom. For researchers and professionals in drug development, natural products containing this moiety represent a rich source of lead compounds for tackling a range of therapeutic challenges, including viral infections, inflammation, cancer, and liver disease.[1][2][3] This technical guide provides an in-depth overview of the major classes of these compounds, their biological activities supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Major Classes of 1,4-Benzodioxane-Containing Natural Products

Natural products featuring the 1,4-benzodioxane ring are predominantly classified as lignans, which are formed by the oxidative coupling of two phenylpropanoid units.[2] These can be further categorized based on their specific structural features and biosynthetic origins.

-

Flavonolignans: This prominent subgroup is characterized by the fusion of a flavonoid (specifically a flavanone or flavonol) with a phenylpropanoid unit, forming the 1,4-benzodioxane ring system. The most extensively studied examples are derived from milk thistle, Silybum marianum.[4][5][6]

-

Silybin (Silibinin): A diastereomeric mixture of Silybin A and Silybin B, it is the primary active component of silymarin, the extract from milk thistle seeds.[6][7] It is well-known for its hepatoprotective properties.[2][8]

-

Isosilybin: Also a diastereomeric pair (Isosilybin A and Isosilybin B), it is a structural isomer of silybin found in milk thistle extract.[4][5] Isosilybin B has shown potent anticancer and antifibrotic potential.[7]

-

-

Neolignans: In this class, the two phenylpropanoid units are linked in ways other than the typical β-β' bond of classical lignans. Many neolignans with a 1,4-benzodioxane core exhibit significant biological activities.[1][9]

-

Eusiderins: Isolated from plants of the Lauraceae family, various eusiderins have demonstrated notable antiviral activity, in some cases exceeding that of the well-known silybin flavonolignans.[9][10]

-

Fargesin: A bioactive neolignan isolated from the flower buds of Magnolia fargesii.[11][12] It is recognized for its anti-inflammatory and anti-allergic effects.[11][13][14]

-

Eupomatenoids: A series of neolignans isolated from the bark of Eupomatia laurina.[15][16]

-

-

Other Lignans: Various other lignans containing the 1,4-benzodioxane moiety have been isolated from different plant sources, such as Myristica fragrans (nutmeg), and exhibit a range of bioactivities including antioxidant and anti-inflammatory effects.[17][18][19]

Biological Activities and Therapeutic Potential

The unique and relatively rigid structure of the 1,4-benzodioxane ring contributes to the diverse pharmacological profiles of these natural products.

Antiviral Activity

Several 1,4-benzodioxane neolignans have shown promising antiviral properties, particularly against Hepatitis C virus (HCV).[9][10] Studies have revealed that the 1,4-benzodioxane motif itself, even without the chromanone moiety found in flavonolignans like silybin, is crucial for this activity.[9][10]

Table 1: Antiviral and Cytotoxic Activities of 1,4-Benzodioxane Neolignans

| Compound | Activity Type | Cell Line/Assay | Value | Reference |

| Eusiderin B | Antiviral | Anti-HCV | Best Selectivity Index | [9][10] |

| Eusiderin M | Cytotoxicity | Huh-7.5 cells | Lower cytotoxicity | [9][10] |

| Nitidanin | Cytotoxicity | Huh-7.5 cells | Lower cytotoxicity | [9][10] |

| Fargesin | ORAI1 Inhibition | Patch Clamp | IC50 = 12.46 µM | [13] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and several natural products with the 1,4-benzodioxane core have demonstrated potent anti-inflammatory effects. Fargesin, for example, has been shown to suppress the expression of major inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14]

The mechanism of action for fargesin involves the suppression of the Protein Kinase C (PKC) signaling pathway. This leads to the downregulation of c-Jun N-terminal kinase (JNK) and subsequently inhibits the nuclear translocation of key transcription factors, activator protein-1 (AP-1) and nuclear factor-kappa B (NF-ĸB), which are responsible for regulating the expression of numerous pro-inflammatory genes.[14]

Table 2: Anti-inflammatory Activity of 1,4-Benzodioxane Derivatives

| Compound | Activity/Assay | Model | Potency | Reference |

| Fargesin | T-cell proliferation inhibition | Human primary CD4+ T cells | 87.74% inhibition at 100 µM | [13] |

| Fargesin | Mast cell degranulation | Allergen-induced mast cells | 20.11% inhibition at 100 µM | [13] |

| Compound 17 | Rat paw oedema | Carrageenan-induced | More active than ibuprofen | [20][21] |

| (S)-2 | Rat paw oedema | Carrageenan-induced | More active than ibuprofen | [20][21] |

Cytotoxic and Anticancer Activity

The 1,4-benzodioxane scaffold is also present in compounds with significant cytotoxic effects against various cancer cell lines.[22][23][24] Isosilybin B, a minor component of milk thistle extract, has demonstrated greater cytotoxicity toward liver cancer cells compared to its more abundant isomer, silibinin, while being less toxic to non-tumor hepatocytes.[7] Synthetic derivatives of 1,4-benzodioxane have also been developed as potential chemotherapeutic agents for skin cancer, inducing apoptosis and cell cycle arrest.[25]

Table 3: Anticancer Activity of 1,4-Benzodioxane-Containing Compounds

| Compound | Cell Line | Activity Type | Value (GI50/IC50) | Reference |

| Isosilybin B | Liver Cancer Cells | Cytotoxicity | More cytotoxic than Silibinin | [7] |

| Compound 7e | Melanoma (MDA-MB-435) | Growth Inhibition | GI50 = 0.20 µM | [25] |

| Compound 7e | Melanoma (M14) | Growth Inhibition | GI50 = 0.46 µM | [25] |

| Compound 7e | Melanoma (SK-MEL-2) | Growth Inhibition | GI50 = 0.57 µM | [25] |

| Compound 7e | Melanoma (UACC-62) | Growth Inhibition | GI50 = 0.27 µM | [25] |

| Compound 7e | mTOR Kinase | Enzyme Inhibition | IC50 = 5.47 µM | [25] |

Other Notable Activities

-

Hepatoprotective Activity: Silymarin, a mixture of flavonolignans including silybin and isosilybin, is widely used as a hepatoprotective agent.[5][7] Its mechanism involves antioxidant action, regulation of cellular permeability, and inhibition of metabolites that cause liver damage.[8]

-

Antioxidant Activity: Many lignans from sources like Myristica fragrans are potent antioxidants, capable of inhibiting LDL oxidation, which is a key event in atherosclerosis.[18]

-

Neurotrophic Activity: Certain 1,4-benzodioxane oxyneolignans have been reported to possess neurotrophic activity.[2]

-

Adrenergic and Serotoninergic Receptor Modulation: The 1,4-benzodioxane scaffold has been utilized in medicinal chemistry to design antagonists for α1 adrenergic receptors and agonists for 5-HT1A serotonin receptors.[22][23][26]